molecular formula C21H22N2O3 B3862237 4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B3862237
M. Wt: 350.4 g/mol
InChI Key: JGGBUSMIFNUJFH-UHFFFAOYSA-N
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Description

4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 2-methylphenylamine.

    Formation of Quinoline Core: The quinoline core is formed through a Friedländer synthesis, which involves the condensation of 2-methylphenylamine with an appropriate aldehyde and a ketone.

    Isobutylation: The isobutyl group is introduced via alkylation reactions using isobutyl halides under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of quinoline-4-one derivatives.

    Reduction: Formation of 4-hydroxyquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Shares the quinoline core but lacks the isobutyl and carboxamide groups.

    2-methylquinoline: Similar structure but without the hydroxyl and carboxamide groups.

    N-phenylquinolinecarboxamide: Lacks the hydroxyl and isobutyl groups.

Uniqueness

4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-hydroxy-N-(2-methylphenyl)-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13(2)12-23-17-11-7-5-9-15(17)19(24)18(21(23)26)20(25)22-16-10-6-4-8-14(16)3/h4-11,13,24H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGBUSMIFNUJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 2
4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 3
4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 4
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4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 5
4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 6
4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

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